![molecular formula C7H16N2O4 B3279814 (S)-2-氨基-3-[双(2-羟乙基)氨基]丙酸 CAS No. 700801-50-9](/img/structure/B3279814.png)

(S)-2-氨基-3-[双(2-羟乙基)氨基]丙酸

描述

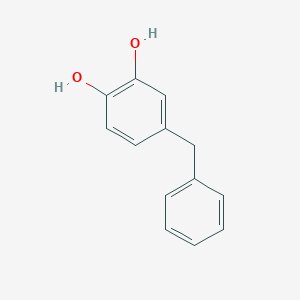

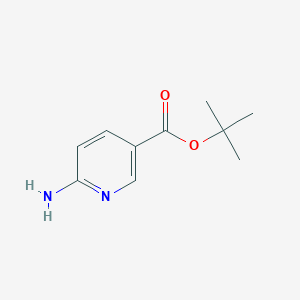

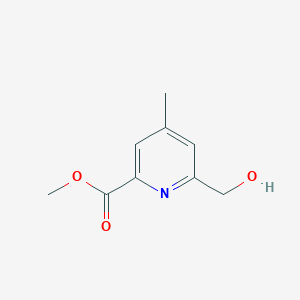

(S)-2-Amino-3-[bis(2-hydroxyethyl)amino]propionic acid (BES) is a sulfonic acid compound with the chemical formula C₆H₁₅NO₅S . It is also referred to as N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid . BES is a zwitterionic molecule, meaning it contains both positively and negatively charged functional groups. Its structure includes two hydroxyethyl groups and an amino group attached to the central carbon atom. BES is commonly used as a buffering agent in biochemical and biological research due to its stability over a wide pH range .

Synthesis Analysis

The synthesis of BES involves the reaction between 2-aminoethanesulfonic acid (taurine) and ethylene oxide . The hydroxyethyl groups are introduced during this process. The reaction typically occurs under mild conditions and yields BES as a white crystalline powder. Researchers often use BES as a buffer in biological experiments due to its water solubility and biocompatibility .

Molecular Structure Analysis

The molecular structure of BES consists of a central carbon atom bonded to two hydroxyethyl groups (–CH₂CH₂OH) and an amino group (–NH₂). The sulfonic acid group (–SO₃H) provides the zwitterionic character. The three-dimensional arrangement of atoms in BES contributes to its buffering properties and stability in various pH environments .

Chemical Reactions Analysis

BES primarily acts as a buffer, maintaining a stable pH in biological and biochemical assays. It can accept or donate protons, helping to regulate pH changes. In addition to its buffering capacity, BES does not interfere significantly with enzymatic reactions, making it suitable for various experimental conditions. Researchers often use BES in electrophoresis, enzyme assays, and protein purification .

科学研究应用

环境研究中的吸附特性

(S)-2-氨基-3-[双(2-羟乙基)氨基]丙酸因其在环境应用中的实用性而受到研究,尤其是在重金属离子的吸附方面。一个例子是对超支化脂肪族聚酯接枝凹凸棒石对重金属离子如 Cu(II)、Hg(II)、Zn(II) 和 Cd(II) 的吸附性能的研究,利用该化合物的衍生物 (Liu & Wang, 2007)。

参与合成与光谱研究

该化合物还参与了新型氨基和羧基衍生物的合成,用于研究光谱特性,特别是在超支化聚酯聚胺和聚羧酸的背景下 (Kutyreva 等,2015)。

在金属离子缓冲液相互作用中的作用

已经对含有 (S)-2-氨基-3-[双(2-羟乙基)氨基]丙酸的两性离子缓冲液与各种二价过渡金属离子的相互作用进行了研究,有助于理解生化和生理系统。研究已经考察了此类缓冲液的热力学稳定性常数和质子化常数 (Taha 等,2007)。

在腐蚀抑制研究中的应用

对酸性溶液中低碳钢腐蚀的抑制研究利用了该化合物的衍生物,展示了其作为腐蚀抑制剂的潜力。这包括对吸附性能和这些抑制剂在特定化学环境中的效率的研究 (Herrag 等,2010)。

生物医学研究中的生物相容性

在生物医学研究领域,该化合物一直是聚酯树枝状大分子生物相容性研究的一部分。这些研究旨在了解这些树枝状大分子在各种医学应用中的适用性,并将它们与其他类型(如聚酰胺胺树枝状大分子)进行比较 (Feliu 等,2012)。

作用机制

BES acts as a buffer by maintaining a specific pH range. When the surrounding pH shifts, BES either accepts or releases protons to stabilize the solution. Its zwitterionic nature allows it to interact with both acidic and basic species, ensuring precise pH control. In biological systems, BES helps maintain optimal conditions for enzymatic reactions and protein stability .

未来方向

属性

IUPAC Name |

(2S)-2-amino-3-[bis(2-hydroxyethyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O4/c8-6(7(12)13)5-9(1-3-10)2-4-11/h6,10-11H,1-5,8H2,(H,12,13)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTZVVQSQNDKPB-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CCO)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO)N(CCO)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-[bis(2-hydroxyethyl)amino]propionic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(Dimethylamino)propylamino]propanamide](/img/structure/B3279735.png)

![4,6-Dibromobenzo[d]thiazole](/img/structure/B3279769.png)

![N-[(4-bromophenyl)methyl]cyclopentanamine](/img/structure/B3279775.png)

![4,6-Bis(ethylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3279781.png)